![molecular formula C18H24N2O5 B2517737 Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate CAS No. 2034329-05-8](/img/structure/B2517737.png)
Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate
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Description
Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate is a compound that falls under the category of indole derivatives . Indole derivatives are known for their various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to a significant interest among researchers in synthesizing a variety of indole derivatives .
Scientific Research Applications
- Antioxidant peptides play a crucial role in food science, pharmaceuticals, and cosmetics. Researchers have screened novel antioxidant peptides using efficient technologies, replacing traditional methods. These peptides are evaluated for activity in cellular and rodent models, with non-rodent models providing high-throughput solutions. Molecular mechanisms underlying their activity involve signaling pathways like Keap1-Nrf2/ARE, mitochondria-dependent apoptosis, and AMPK/SIRT1/PGC-1α .
- Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate may find applications in MOGs. These materials exhibit fascinating properties due to their porous structures and tunable properties. Research on MOGs involves designing functional materials for gas storage, catalysis, and drug delivery .
- Alkoxy radicals, generated from this compound, have implications in organic synthesis. Recent advancements focus on using alkoxy radicals as key intermediates for natural product synthesis. Understanding their reactivity and selectivity is essential for developing efficient synthetic methods .
Antioxidant Peptides in Food Science
Metal–Organic Gels (MOGs)
Alkoxy Radicals in Organic Transformation
properties
IUPAC Name |
ethyl 1-(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-25-18(23)12-6-4-8-19(11-12)17(22)16-13-7-5-9-20(13)15(21)10-14(16)24-2/h10,12H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHCGUXJGHAMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C3CCCN3C(=O)C=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate |
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